1,6-Bis(difluoromethyl)naphthalene
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Overview
Description
1,6-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at positions 1 and 6 are replaced by difluoromethyl groups
Preparation Methods
The synthesis of 1,6-Bis(difluoromethyl)naphthalene typically involves difluoromethylation reactions. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as chlorodifluoromethane (ClCF2H) in the presence of a strong base. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl groups .
Chemical Reactions Analysis
1,6-Bis(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro groups .
Scientific Research Applications
1,6-Bis(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1,6-Bis(difluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the difluoromethyl groups. These groups can alter the compound’s reactivity and interaction with other molecules, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
1,6-Bis(difluoromethyl)naphthalene can be compared to other difluoromethylated naphthalene derivatives, such as 1,4-Bis(difluoromethyl)naphthalene and 2,6-Bis(difluoromethyl)naphthalene. These compounds share similar structural features but differ in the position of the difluoromethyl groups, which can lead to variations in their chemical properties and reactivity .
Biological Activity
1,6-Bis(difluoromethyl)naphthalene is a fluorinated naphthalene derivative known for its unique electronic properties and potential biological activities. The presence of difluoromethyl groups at the 1 and 6 positions enhances the compound's lipophilicity, influencing its interactions with biological molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by:
- Chemical Formula : C12H8F4
- Molecular Weight : 232.19 g/mol
- CAS Number : 12329403
The difluoromethyl groups contribute to increased electron density and altered reactivity compared to non-fluorinated analogs, making it a subject of interest in medicinal chemistry and materials science.
Mechanisms of Biological Activity
Research indicates that fluorinated compounds often exhibit distinct biological activities due to their electronic properties. The mechanisms through which this compound exerts its effects may include:
- Interference with Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cellular functions, such as DNA gyrase in bacterial systems .
- Binding Affinity Modulation : The presence of difluoromethyl groups can enhance binding affinities to various biomolecules, potentially altering the pharmacokinetic profiles of drugs.
- Oxidative Stress Induction : Fluorinated naphthalenes may induce oxidative stress in cells, leading to apoptosis or necrosis in certain cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative studies with structurally similar compounds reveal insights into how variations in substitution patterns affect activity:
Compound Name | Structure Description | Biological Activity |
---|---|---|
1,7-Bis(difluoromethyl)naphthalene | Difluoromethyl groups at positions 1 and 7 | Different enzyme inhibition profiles |
2,6-Bis(difluoromethyl)naphthalene | Difluoromethyl groups at positions 2 and 6 | Altered reactivity patterns |
Bis(trifluoromethyl)benzene | Contains trifluoromethyl groups instead | Higher electron-withdrawing effect; distinct reactivity |
The electronic effects imparted by fluorination are critical for enhancing lipophilicity and improving membrane permeability.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar naphthalene derivatives demonstrated that compounds with fluorinated substituents exhibited enhanced activity against Mycobacterium avium subsp. paratuberculosis. The most active derivatives showed two-fold higher efficacy than standard antibiotics like rifampicin .
Anticancer Activity
In vitro studies have indicated that fluorinated naphthalenes can induce apoptosis in various cancer cell lines. For instance, research on naphthalene diimide derivatives has shown potential as anticancer agents by stabilizing G-quadruplex DNA structures, which are implicated in telomere maintenance in cancer cells .
Toxicity Studies
Toxicity assessments reveal that while some derivatives demonstrate significant biological activity, they also exhibit varying levels of cytotoxicity. For example, certain naphthalene derivatives were found to be less toxic to human monocytic leukemia cells (THP-1) compared to traditional antibiotics .
Properties
Molecular Formula |
C12H8F4 |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,6-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H |
InChI Key |
WWZOXDIAJNWQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F |
Origin of Product |
United States |
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